molecular formula C10H13N B1282857 2-(But-3-en-1-yl)aniline CAS No. 6992-97-8

2-(But-3-en-1-yl)aniline

Cat. No. B1282857
CAS RN: 6992-97-8
M. Wt: 147.22 g/mol
InChI Key: BFGBXYMLWNNXIB-UHFFFAOYSA-N
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Description

The compound "2-(But-3-en-1-yl)aniline" is a derivative of aniline where the aniline aromatic ring is modified with a but-3-en-1-yl substituent. This modification imparts unique properties to the molecule, making it a subject of interest in various chemical research studies. The compound and its derivatives have been explored for their potential applications in polymer science and nanotechnology.

Synthesis Analysis

The synthesis of aniline derivatives, such as "2-(But-3-en-1-yl)aniline," has been achieved through the conjugate addition of 3-butyn-2-one to anilines in ethanol. This process is facilitated by a mild and effective method that allows for the rapid synthesis of these compounds. The reaction dynamics and the E/Z alkene geometry interconversion of the resultant aniline-derived enaminones have been characterized using in situ FTIR, NMR, FTIR, and X-ray crystallography. A straightforward purification protocol involving direct Kugelrohr distillation has been identified, which is extendable to other amines and ynones .

Molecular Structure Analysis

The molecular structure of "2-(But-3-en-1-yl)aniline" derivatives has been studied using various analytical techniques. The geometry of the alkene moiety within the aniline-derived enaminones has been explored, providing insights into the E/Z isomerism that can occur in these compounds. The structural analysis is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of "2-(But-3-en-1-yl)aniline" derivatives has been demonstrated in the synthesis of polymers and copolymers. These compounds can undergo polymerization reactions to form high molecular weight products with varying electrical conductivity, morphology, and solubility. The introduction of the butenyl substituent into the aniline ring significantly enhances the solubility of the resulting polymers in organic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from "2-(But-3-en-1-yl)aniline" have been extensively studied. These properties include electrical conductivity, morphology, solubility, electrochemical characteristics, and spectral and molecular mass features. The morphology of the polymers can range from fibrous microstructures to globular shapes, depending on the co-monomer ratio. The electrical conductivity and band gap of these polymers are influenced by the concentration of the substituted aniline in the co-monomer mixture. Additionally, the physicochemical properties of the polymers are affected by the synthesis conditions, such as the nature of the doping and oxidizing agents used. For instance, using FeCl3 as an oxidizing agent results in materials with high luminescence intensity, which have been tested as active materials in moisture sensors .

The self-assembly properties of aniline derivatives have also been investigated. For example, 4-(1,2-diphenylbut-1-en-1-yl)aniline, a related compound, has been used to create spherical nanoparticles in conjunction with aloin or podophyllotoxin. These nanoparticles have been characterized by DLS, TEM, and NanoSight technology and have shown preliminary biological activity against cancer cell lines .

Scientific Research Applications

  • Conjugate Addition and Alkene Geometry Dynamics : A study by Chisholm et al. (2016) explored the conjugate addition of 3-butyn-2-one to various anilines, including derivatives similar to 2-(But-3-en-1-yl)aniline. This process was characterized using in situ FTIR, NMR, and X-ray crystallography, revealing insights into the E/Z alkene geometry interconversion of aniline-derived enaminones. This research highlights the potential of these compounds in synthetic chemistry and materials science (Chisholm et al., 2016).

  • Electroluminescence Applications : Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes using N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives. These complexes exhibited high luminescence and were used in organic light-emitting diode (OLED) devices, demonstrating the potential of such aniline derivatives in optoelectronic applications (Vezzu et al., 2010).

  • Electronic Structure Studies : Vakula et al. (2011) conducted detailed studies on the molecular and electronic structures of aniline derivatives, providing insight into the structural changes in negative ions of these compounds. This research is crucial for understanding the electronic properties of aniline derivatives in various chemical and material science applications (Vakula et al., 2011).

  • Polymer Synthesis and Applications : Shahhosseini et al. (2016) synthesized a novel polymer based on an aniline derivative. This polymer was used as a counter electrode in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Shahhosseini et al., 2016).

  • Amination Reactions and Catalysis : Petrushkina et al. (2005) studied the palladium(II)-catalyzed amination of isoprene with aniline, yielding derivatives like N-(3-methylbut-2-en-1-yl)aniline. This research contributes to the field of catalysis and synthetic methods in organic chemistry (Petrushkina et al., 2005).

  • Polymerization and Sensory Applications : Mustafin et al. (2021) focused on modifying aniline monomers for polymerization, creating new polyaniline (PANI) derivatives with enhanced properties for use in chemical sensors (Mustafin et al., 2021).

Future Directions

The results of the studies showed the prospects of using thin polymer films synthesized from “2-(But-3-en-1-yl)aniline” in the design of chemical sensors . This suggests potential future directions in sensor technology and materials science.

properties

IUPAC Name

2-but-3-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBXYMLWNNXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-3-en-1-yl)aniline

CAS RN

6992-97-8
Record name 2-(but-3-en-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Choi - 2020 - etheses.whiterose.ac.uk
This thesis describes the synthesis of pyrroloquinolines and pyrroloquinoxalinones in order to probe a decarboxylation mechanism which takes place in nature. The mechanism is …
Number of citations: 2 etheses.whiterose.ac.uk
X Wang, Y Xu, F Mo, G Ji, D Qiu, J Feng… - Journal of the …, 2013 - ACS Publications
A novel strategy for aromatic trifluoromethylation by converting aromatic amino group into CF 3 group is reported herein. This method, which can be considered as trifluoromethylation …
Number of citations: 257 pubs.acs.org

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